molecular formula C21H36O5 B145528 Beta-Cortol CAS No. 667-65-2

Beta-Cortol

Cat. No.: B145528
CAS No.: 667-65-2
M. Wt: 368.5 g/mol
InChI Key: FFPUNPBUZDTHJI-ZFOKFBPFSA-N
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Description

Beta-Cortol is a normal androgen metabolite present in adults and has been found in the urine of infants as well. It is the 5beta enantiomer of beta-allocortol. This compound levels are significantly higher in premenopausal women with leiomyomas than in age-matched healthy premenopausal control women .

Preparation Methods

The preparation of Beta-Cortol involves several synthetic routes and reaction conditions. One common method is through the oxidation of cortisol. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound. Industrial production methods often employ large-scale oxidation reactions followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Beta-Cortol undergoes various types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to form cortolone and other related compounds.

    Reduction: It can be reduced to form dihydro-beta-cortol.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include cortolone, dihydro-beta-cortol, and other related steroids .

Scientific Research Applications

Beta-Cortol has several scientific research applications:

Mechanism of Action

The mechanism of action of Beta-Cortol involves its interaction with androgen receptors. It binds to these receptors and modulates the expression of genes involved in androgen metabolism. This interaction affects various molecular targets and pathways, including those related to cell growth and differentiation .

Comparison with Similar Compounds

Beta-Cortol is similar to other cortols and cortolones, such as cortol and beta-cortolone. its unique structure as the 5beta enantiomer of beta-allocortol distinguishes it from these compounds. Similar compounds include:

  • Cortol
  • Beta-Cortolone
  • Cortolone

These compounds share similar metabolic pathways but differ in their specific biological activities and effects .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPUNPBUZDTHJI-ZFOKFBPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289060
Record name Beta-Cortol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Cortol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

667-65-2
Record name β-Cortol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Cortol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-58792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58792
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Beta-Cortol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-CORTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5O9P9J39F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name beta-Cortol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is Beta-Cortol and why is it important in biological research?

A1: this compound (5β-Pregnane-3α,11β,17α,20β,21-pentol) is a steroid metabolite originating from cortisol, a key hormone involved in stress response and various metabolic processes. Measuring this compound levels, often in urine, can provide insights into cortisol production and metabolism within the body. This is particularly valuable when studying conditions like Polycystic Ovary Syndrome (PCOS) [] and assessing adrenal function [, ].

Q2: How is this compound measured in biological samples?

A2: Gas chromatography-mass spectrometry (GC-MS) is widely employed for quantifying this compound in urine [, , , ]. This technique offers high sensitivity and specificity, crucial for accurately determining this compound levels amidst a complex mixture of urinary metabolites.

Q3: Beyond PCOS, are there other clinical applications for this compound measurement?

A4: While not a routine diagnostic marker, this compound analysis can be valuable in research settings. For example, it can help assess the impact of medications like dexamethasone on steroid output []. Additionally, it can serve as a reference standard in measuring other urinary steroids like 18-hydroxytetrahydro-11-dehydrocorticosterone (18-OHTHA) [].

Q4: Are there significant differences in this compound excretion patterns across different species?

A5: Yes, studies show variations in this compound excretion between species. For instance, squirrel monkeys excrete significantly lower amounts of tetrahydrocortisol and tetrahydrocortisone, key metabolites in the cortisol pathway, compared to humans. Interestingly, they excrete a substantial amount of a unique glucuronide conjugate, 3β,17α,20ξ,21-tetrahydroxy-5β-pregnan-11-one, not commonly found in other species [].

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